molecular formula C6H6Br5Cl B1361348 1,2,3,4,5-Pentabromo-6-chlorocyclohexane CAS No. 87-84-3

1,2,3,4,5-Pentabromo-6-chlorocyclohexane

Cat. No.: B1361348
CAS No.: 87-84-3
M. Wt: 513.08 g/mol
InChI Key: UZOSVZSBPTTWIG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2,3,4,5-Pentabromo-6-chlorocyclohexane typically involves the bromination and chlorination of cyclohexane. The process begins with the bromination of cyclohexane using bromine in the presence of a catalyst, followed by chlorination using chlorine gas. The reaction conditions must be carefully controlled to ensure the selective substitution of hydrogen atoms with bromine and chlorine . Industrial production methods often involve large-scale reactors and stringent safety protocols to handle the reactive halogen gases .

Chemical Reactions Analysis

1,2,3,4,5-Pentabromo-6-chlorocyclohexane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like hydroxide ions for substitution reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2,3,4,5-Pentabromo-6-chlorocyclohexane has been studied for its applications in various fields:

Mechanism of Action

The flame-retardant properties of 1,2,3,4,5-Pentabromo-6-chlorocyclohexane are attributed to its ability to interfere with the combustion process. The halogen atoms in the compound release halogen radicals when exposed to heat, which then react with free radicals in the flame, effectively quenching the combustion reaction. This process reduces the heat released and slows down the spread of fire .

Comparison with Similar Compounds

1,2,3,4,5-Pentabromo-6-chlorocyclohexane can be compared with other halogenated flame retardants such as:

    Hexabromocyclododecane (HBCD): Another brominated flame retardant used in polystyrene foams.

    Tetrabromobisphenol A (TBBPA): Commonly used in electronic equipment.

    Decabromodiphenyl ether (DecaBDE): Used in textiles and plastics.

Compared to these compounds, this compound is unique due to its specific halogenation pattern, which provides distinct reactivity and flame-retardant properties .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-chlorocyclohexane
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InChI

InChI=1S/C6H6Br5Cl/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

UZOSVZSBPTTWIG-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Cl
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Molecular Formula

C6H6Br5Cl
Record name PENTABROMOCHLOROCYCLOHEXANE
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DSSTOX Substance ID

DTXSID4025828
Record name Pentabromochlorocyclohexane
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Molecular Weight

513.08 g/mol
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Physical Description

Pentabromochlorocyclohexane is a white solid. (NTP, 1992), White solid; [CAMEO]
Record name PENTABROMOCHLOROCYCLOHEXANE
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Record name 1,2,3,4,5-Pentabromo-6-chlorocyclohexane
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0.00000346 [mmHg]
Record name 1,2,3,4,5-Pentabromo-6-chlorocyclohexane
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CAS No.

87-84-3
Record name PENTABROMOCHLOROCYCLOHEXANE
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Record name Pentabromochlorocyclohexane
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Record name Chloropentabromocyclohexane
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Record name Cyclohexane, 1,2,3,4,5-pentabromo-6-chloro-
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Record name Pentabromochlorocyclohexane
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Record name 1,2,3,4,5-PENTABROMO-6-CHLOROCYCLOHEXANE
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Record name 1,2,3,4,5-PENTABROMO-6-CHLOROCYCLOHEXANE
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Melting Point

374 to 388 °F (NTP, 1992)
Record name PENTABROMOCHLOROCYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1,2,3,4,5-Pentabromo-6-chlorocyclohexane

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